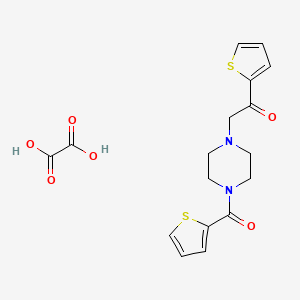

1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate

Descripción

This compound features a piperazine core linked to a thiophene-2-carbonyl group at the 4-position and a thiophen-2-yl ethanone moiety. The oxalate salt enhances solubility, making it suitable for pharmacological studies. Its structure combines dual thiophene motifs, which may influence electronic properties and receptor binding .

Propiedades

IUPAC Name |

oxalic acid;2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2.C2H2O4/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKVMWZTEQSPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiophene derivative.

Formation of the oxalate salt: The final step involves the reaction of the ethanone derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl group may yield the corresponding alcohol.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula for 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate is , with a molecular weight of approximately 238.31 g/mol. The compound features a unique combination of thiophene rings and a piperazine structure, which enhances its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing thiophene and piperazine structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of synthesized thiophene-based Schiff bases against several bacterial strains using disk diffusion methods. The results indicated that these compounds showed promising activity compared to standard antibiotics like Gentamicin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiophene derivatives are known to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation .

Case Study: Cancer Cell Line Testing

In a recent study, the cytotoxic effects of this compound were tested on several cancer cell lines, revealing significant reductions in cell viability at certain concentrations. The mechanism of action was linked to the modulation of apoptotic pathways .

Neuropharmacological Effects

Research indicates that compounds with piperazine structures can exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of thiophene may enhance these effects further.

Case Study: Neuropharmacological Assessment

A study assessed the behavioral effects of piperazine derivatives on animal models for anxiety and depression. The results suggested that compounds similar to this compound could potentially serve as therapeutic agents for mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | This compound | Significant inhibition against multiple bacterial strains |

| Anticancer | Same compound | Induced apoptosis in cancer cells |

| Neuropharmacological | Similar piperazine derivatives | Anxiolytic effects observed |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Solvent-Free Microwave | Rapid synthesis with high efficiency | 85 |

| Conventional Heating | Traditional method with longer reaction times | 70 |

Mecanismo De Acción

The mechanism of action of 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways relevant to the biological activity of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Trifluoromethylphenyl Substituent

- Structural Difference: The piperazine is substituted with a trifluoromethylphenyl group instead of thiophene-2-carbonyl. NMR and IR data confirmed its structure, but biological activity remains unspecified .

Sulfonyl Substituents

- Compound 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. Structural Difference: A sulfonyl group replaces the thiophene-2-carbonyl. Impact: Sulfonyl groups improve metabolic stability but may reduce membrane permeability. Antiproliferative activity was noted, though specific targets are unclear .

Positional Isomerism in Thiophene Carbonyl

- 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone (CAS 1178020-04-6). Structural Difference: Thiophene-3-carbonyl replaces the 2-position carbonyl.

Heterocyclic Replacements for Thiophene

- Pyridine-Based Analogs (UDO and UDD): Structural Difference: Pyridin-3-yl replaces thiophen-2-yl. Impact: These compounds inhibit CYP51 in Trypanosoma cruzi with efficacy comparable to posaconazole. The pyridine ring may enhance π-π stacking in enzyme active sites .

Complex Aryl-Ethanone Derivatives

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: Structural Difference: Biphenyl replaces thiophen-2-yl, and 2-methoxyphenyl substitutes the piperazine. Impact: Demonstrated antipsychotic activity with lower catalepsy induction. QSAR models linked QPlogBB (brain/blood partition coefficient) and electron affinity to anti-dopaminergic activity .

Pharmacological and Physicochemical Properties

Physicochemical Properties

- Lipophilicity : CF₃ and chloro substituents (e.g., Compound 22, CAS 1178020-04-6) increase logP, favoring CNS penetration.

- Solubility : Oxalate salt in the target compound improves aqueous solubility compared to neutral analogs .

Actividad Biológica

The compound 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with thiophene rings and a piperazine moiety, which are known to contribute to various biological activities. The oxalate component is significant as it can influence solubility and bioactivity.

Anti-inflammatory Activity

Thiophene-based compounds have been recognized for their anti-inflammatory properties. For instance, studies indicate that similar thiophene derivatives can inhibit the enzyme lipoxygenase (LOX), leading to reduced inflammation. One such compound demonstrated a 57% inhibition of 5-LOX at a concentration of 100 µg/mL in vitro .

Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives

| Compound | Concentration (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound A | 20 | >63 |

| Compound B | 100 | 57 |

| Compound C | 10 | 50 |

Cytotoxic Activity

Research has shown that thiophene derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a related compound demonstrated an IC50 value of 66 µM against HepG2 liver cancer cells, indicating significant cytotoxic potential .

Table 2: Cytotoxicity of Thiophene Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HepG2 | 66±1.20 |

| 2 | MCF-7 | 54±0.25 |

| 3 | MCF-7 | 73±1.50 |

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar thiophene compounds have been shown to inhibit COX and LOX enzymes, which are critical in the inflammatory response .

- Free Radical Scavenging : The presence of thiophene rings may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .

- Cellular Interaction : The piperazine moiety allows for interaction with various cellular receptors, potentially modulating signal transduction pathways involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the potential applications of thiophene derivatives in therapeutic settings:

- A study demonstrated that a related thiophene compound significantly reduced inflammation markers in a mouse model when administered orally at a dose of 20 mg/kg , showcasing its therapeutic potential against inflammatory diseases .

- In vitro assays indicated that certain thiophene derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10, outperforming standard anti-inflammatory drugs like indomethacin .

Q & A

Q. Q1. What multi-step synthetic strategies are recommended for preparing 1-(Thiophen-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate?

Answer: The synthesis involves sequential reactions:

- Step 1: Friedel-Crafts acylation to introduce the thiophene-2-yl group to the ethanone core .

- Step 2: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for attaching the piperazine-thiophene carbonyl moiety. Ensure anhydrous conditions and inert gas (N₂) to prevent oxidation .

- Step 3: Salt formation with oxalic acid to yield the oxalate derivative. Monitor pH and stoichiometry to avoid over-acidification, which can degrade the product .

Key reagents: Sodium borohydride for selective reductions, potassium permanganate for oxidations .

Structural Characterization

Q. Q2. How can crystallographic and spectroscopic data resolve ambiguities in the compound’s molecular geometry?

Answer:

- X-ray Diffraction (XRD): Determines bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between thiophene and piperazine rings, critical for docking studies .

- NMR Spectroscopy: ¹H NMR reveals coupling patterns (e.g., thiophene protons at δ 6.8–7.2 ppm); ¹³C NMR confirms carbonyl resonance (~200 ppm) .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., oxalate salt: ~525.62 g/mol) .

Chemical Reactivity

Q. Q3. How do electron-donating/withdrawing groups influence the compound’s reactivity?

Answer:

- Thiophene rings (electron-rich) enhance electrophilic substitution at the 5-position.

- Piperazine carbonyl (electron-withdrawing) directs nucleophilic attacks (e.g., amines) to the ethanone β-carbon .

- Oxalate counterion increases solubility in polar solvents (e.g., DMSO), facilitating kinetic studies .

Experimental validation: Use Hammett plots to correlate substituent effects with reaction rates .

Pharmacological Applications

Q. Q4. What methodologies identify biological targets for this compound in neuropharmacology?

Answer:

- In vitro assays: Screen against GPCRs (e.g., serotonin receptors) using radioligand binding (IC₅₀ determination) .

- Molecular docking: Model interactions with cyclooxygenase-2 (COX-2) active sites; prioritize residues (e.g., Arg120, Tyr355) for mutagenesis .

- ADMET profiling: Assess blood-brain barrier permeability via PAMPA-BBB and metabolic stability in liver microsomes .

Data Contradictions

Q. Q5. How to reconcile discrepancies in reported biological activities across studies?

Answer:

- Source validation: Cross-check purity (>95% via HPLC) and salt form (oxalate vs. hydrochloride) .

- Assay conditions: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times .

- Computational alignment: Compare docking poses with co-crystallized ligands (e.g., PDB: 6COX) to confirm target engagement .

Advanced Mechanistic Studies

Q. Q6. What techniques elucidate the compound’s mechanism in enzyme inhibition?

Answer:

- Kinetic assays: Measure values using Lineweaver-Burk plots under varied substrate concentrations .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for COX-2 interactions .

- Fluorescence quenching: Track conformational changes in tryptophan residues upon ligand binding .

Comparative Analysis

Q. Q7. How does structural modification (e.g., replacing thiophene with furan) alter bioactivity?

Answer:

- Synthetic analogs: Replace thiophene with furan via Sonogashira coupling; compare IC₅₀ values in anti-inflammatory assays .

- SAR analysis: Thiophene’s sulfur atom enhances π-π stacking with aromatic residues (e.g., COX-2’s Tyr385), while furan’s oxygen reduces lipophilicity .

Computational Modeling

Q. Q8. How to optimize force field parameters for MD simulations of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.